Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a phenoxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and phenoxymethyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
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Step 1: Formation of Intermediate
Reactants: Pyrrolidine, tert-butyl chloroformate
Conditions: Basic conditions, typically using triethylamine
Reaction: Pyrrolidine reacts with tert-butyl chloroformate to form an intermediate.
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Step 2: Formation of Final Product
Reactants: Intermediate from Step 1, phenoxymethyl chloride
Conditions: Basic conditions, typically using sodium hydroxide
Reaction: The intermediate reacts with phenoxymethyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(phenylthio)carbonylpyrrolidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
InChI Key |
HNDZHKHZJFMDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Origin of Product |
United States |
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